2,6-Dimesitylphenylphosphine
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Overview
Description
2,6-Dimesitylphenylphosphine is an organophosphorus compound with the molecular formula C24H27P. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a phenyl ring, which is further bonded to a phosphorus atom. This compound is known for its steric bulk and electronic properties, making it a valuable ligand in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimesitylphenylphosphine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimesitylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions using Grignard reagents or organolithium compounds, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimesitylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: As a ligand, it forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, inert atmosphere.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2,6-Dimesitylphenylphosphine has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, although specific applications are less documented.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which 2,6-dimesitylphenylphosphine exerts its effects primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can enhance the reactivity and selectivity of metal catalysts in various chemical reactions. The bulky mesityl groups provide steric protection, preventing unwanted side reactions and stabilizing the metal complexes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of mesityl groups.
Trimesitylphosphine: Contains three mesityl groups, offering even greater steric bulk compared to 2,6-dimesitylphenylphosphine.
Uniqueness
This compound is unique due to its combination of steric bulk and electronic properties. The mesityl groups provide significant steric hindrance, which can be advantageous in preventing aggregation and stabilizing reactive intermediates. This makes it particularly useful in catalysis where selectivity and stability are crucial .
Properties
CAS No. |
185522-86-5 |
---|---|
Molecular Formula |
C24H27P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C24H27P/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,25H2,1-6H3 |
InChI Key |
ZJHZPMBGBVAXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)P)C |
Origin of Product |
United States |
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